Dilopetine

Description

Contextualization of Dilopetine within Contemporary Drug Discovery Research

This compound, a chemical compound with the molecular formula C13H19N3OS and a PubChem CID of 9816767, is recognized as an International Nonproprietary Name (INN) . It has been identified as a tachykinin receptor modulator and a neurokinin receptor modulator, with potential applications in the treatment of depression . Furthermore, this compound has been mentioned in the context of modulating endosomal G protein-coupled receptor (GPCR) signaling, specifically endosomal neurokinin 1 receptor (NK1R) signaling . This classification positions this compound within the broader field of neuroscience and inflammatory research, areas where GPCRs and tachykinin receptors play significant roles in physiological and pathological processes .

Contemporary drug discovery is a complex and capital-intensive endeavor aimed at identifying and developing new candidate medications . This process typically involves several stages, including target identification and validation, hit finding, lead optimization, and extensive preclinical and clinical investigations . The exploration of novel chemical entities (NCEs) like this compound is crucial for advancing therapeutic options, especially given the continuous need for innovative treatments for various diseases .

Current Landscape of Academic and Preclinical Investigations on this compound

The current landscape of investigations into this compound primarily highlights its classification and potential mechanism of action. This compound Citrate is characterized as a tachykinin receptor modulator and a neurokinin receptor modulator, suggesting its involvement in pathways regulated by these receptors . It is also categorized as an antidepressant agent . Further insights into its mechanism indicate its potential role in modulating endosomal GPCR signaling, particularly endosomal NK1R signaling . This suggests that this compound may influence cellular signaling pathways that occur not only at the cell surface but also within endosomes, where G protein signaling can be maintained for extended periods .

While this compound's classification and broad mechanism are noted, detailed specific research findings, such as comprehensive in vitro or in vivo pharmacological data, specific binding affinities (e.g., IC50 values), or detailed efficacy results from preclinical animal models solely focused on this compound, are not extensively available in the public domain search results. Preclinical research generally involves a range of studies, including in vitro (test tube or cell culture), in vivo (animal experiments), and in silico (computer modeling) assessments, to evaluate the preliminary efficacy and pharmacokinetic properties of a compound before human trials. The goal of such investigations is to provide strong, well-researched evidence that a compound has the potential for efficacy in humans .

Rationale for Comprehensive Research into Novel Chemical Entities

Researching novel chemical entities is essential for several reasons:

Addressing Unmet Medical Needs: Many diseases still lack effective or sufficiently safe treatments, necessitating the discovery of new therapeutic approaches .

Diversifying Therapeutic Options: Novel compounds can offer alternative mechanisms of action, potentially overcoming limitations or resistance associated with existing drugs .

Economic and Societal Impact: Successful development of novel drugs can generate significant market value and improve public health outcomes.

Advancing Scientific Understanding: The investigation of new chemical entities contributes to a deeper understanding of biological pathways and disease mechanisms, fostering further innovation .

The process of drug discovery is long and challenging, requiring expertise across various fields . Despite advancements, the identification and development of new therapies remain arduous and resource-intensive . Therefore, a thorough understanding of novel compounds from their initial discovery through preclinical testing is a prerequisite for establishing more effective and safer treatment strategies for patients .

Structure

3D Structure

Properties

IUPAC Name |

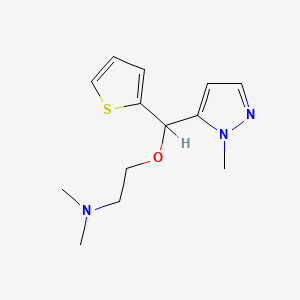

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJATQMMNKXTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947645 | |

| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247046-52-2 | |

| Record name | Dilopetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247046522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILOPETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PSG6X4RGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Dilopetine

Molecular Targets and Receptor Interactions

The tachykinin and neurokinin receptor systems are comprised of G protein-coupled receptors (GPCRs) that bind a family of neuropeptides known as tachykinins. The three primary mammalian tachykinin receptors are Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3). Each receptor exhibits a preferential affinity for specific endogenous tachykinin ligands: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3. The activation of these receptors typically leads to the mobilization of intracellular calcium and the activation of phospholipase C.

Tachykinin Receptor System Modulation by Dilopetine

This compound is identified as a tachykinin receptor modulator. Tachykinins are a family of peptides characterized by a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2 in mammals) and are widely distributed throughout the nervous and immune systems. They are involved in diverse physiological functions, including pain transmission, inflammation, smooth muscle contraction, and immune regulation. Modulation of this system by compounds like this compound implies an influence on these processes, potentially by altering the binding or signaling of endogenous tachykinins at their respective receptors.

Neurokinin Receptor System Modulation by this compound

In parallel with its role as a tachykinin receptor modulator, this compound is also characterized as a neurokinin receptor modulator. The neurokinin receptors (NK1, NK2, NK3) are integral to various physiological responses, including pain, emotion, neuroinflammation, and microvascular permeability. The interaction of neurokinins with these receptors initiates signal transduction cascades, often involving the activation of phospholipase C and subsequent increases in intracellular calcium. Modulation by this compound suggests its capacity to intervene in these signaling pathways, potentially by acting as an agonist or antagonist at one or more of these receptor subtypes.

Specificity and Potency as an NK1 Receptor Antagonist

While specific quantitative data for this compound's affinity and potency as an NK1 receptor antagonist are not available in the provided search results, the NK1 receptor is a well-established pharmacological target. NK1 receptor antagonists are designed to block the binding of Substance P, its primary endogenous ligand, thereby inhibiting downstream signaling. This blockade can prevent various physiological effects mediated by the NK1 receptor, such as pain transmission, neurogenic inflammation, and emesis.

The potency and selectivity of NK1 receptor antagonists are typically determined through radioligand binding assays (measuring Ki values) and functional assays (measuring IC50 values for inhibiting agonist-induced responses). For illustrative purposes, other well-characterized NK1 receptor antagonists exhibit high affinities and selectivities:

Table 1: Illustrative Binding Affinities (Ki) and Functional Potencies (IC50) of Select NK1 Receptor Antagonists

| Compound | Human NK1R Ki (nM) | Human NK1R IC50 (nM) | Selectivity over NK2/NK3 | Reference |

| EUC-001 | 0.575 | 0.69 | >5,000-fold (NK2), >29,000-fold (NK3) | |

| CP 99994 | 0.145 | Not specified | Not specified | |

| L 760735 | Not specified | 0.19 | >300-fold |

Note: The data in this table are for illustrative purposes, representing typical characteristics of NK1 receptor antagonists, and are not specific to this compound.

These antagonists typically demonstrate high affinity for the NK1 receptor, often in the sub-nanomolar range, and exhibit significant selectivity over NK2 and NK3 receptors. This selectivity is crucial to minimize off-target effects and ensure a targeted pharmacological action.

Elucidation of Pharmacodynamic Profiles

Pharmacodynamic (PD) studies aim to characterize the effects of a drug on the body and its mechanism of action, including the relationship between drug concentration and effect. These studies are critical in drug discovery and development to understand how a compound interacts with its biological targets and produces a response.

In Vitro Cellular and Biochemical Assays for Pharmacodynamic Response

In vitro cellular and biochemical assays are fundamental for elucidating the pharmacodynamic profiles of compounds. These assays allow for the assessment of a drug's potency and efficacy in a controlled environment, often using cell lines or isolated biological components. For NK1 receptor antagonists, common in vitro assays include:

Radioligand Binding Assays: These assays measure the compound's ability to displace a known radiolabeled ligand from the receptor, providing binding affinity (Ki) values.

Calcium Mobilization Assays: Since NK1 receptor activation leads to an increase in intracellular calcium, functional assays can measure the inhibition of agonist-induced calcium transients in cells expressing the NK1 receptor (e.g., CHO-K1/NK1 cells or U373MG human glioblastoma cells).

Second Messenger Assays: Assays measuring the accumulation of second messengers like inositol (B14025) phosphates (IP3) or modulation of cyclic AMP (cAMP) levels can also characterize receptor activation or inhibition.

Reporter Gene Assays: These assays can link receptor activation to a measurable reporter output, providing insights into downstream signaling pathways.

These assays provide high-quality data on the biological properties of compounds and help in understanding the mechanism of action.

Ex Vivo Pharmacodynamic Assessments in Relevant Biological Systems

Ex vivo pharmacodynamic assessments involve studying tissues or cells that have been removed from a living organism and maintained in an artificial environment. This approach bridges the gap between in vitro studies and in vivo (whole organism) studies, allowing for the evaluation of drug effects in a more complex, yet still controlled, biological context.

For NK1 receptor antagonists, ex vivo assessments might involve:

Tissue Bath Studies: Isolated tissues (e.g., smooth muscle preparations from the gastrointestinal tract or blood vessels) that express tachykinin receptors can be used to measure the inhibitory effects of the antagonist on agonist-induced contractions or relaxations.

Receptor Occupancy Studies: These studies, often performed on brain tissue (e.g., gerbil striatum), quantify the extent to which an antagonist binds to its target receptors in vivo, after systemic administration, providing insights into brain penetration and target engagement. For example, CP 99994 showed high ex vivo binding potency in gerbil striatum with an IC50 of 36.8 nM.

Functional Assays on Isolated Cells/Tissues: Cells or tissues isolated from treated animals can be assessed for changes in biomarker levels or functional responses that reflect the drug's activity. This can include measuring cytokine production, cell proliferation, or other cellular activities modulated by the tachykinin/neurokinin system.

These ex vivo studies are valuable for confirming the pharmacological effects observed in vitro and for understanding how the compound behaves within a more intact biological system, providing crucial data for translational research.

Exploratory Therapeutic Area Potential Based on Mechanistic Insights

This compound is a chemical compound for which exploratory therapeutic potential is considered based on its known mechanistic properties. While comprehensive research findings for its direct application in specific disease models are limited in public records, its classification as a neurokinin-1 (NK1) antagonist suggests potential avenues for investigation, particularly within the central nervous system.

Central Nervous System Applications

The central nervous system (CNS) represents a primary area of interest for compounds exhibiting neuromodulatory activity. Given the complex interplay of neurotransmitter systems in various neurological and psychiatric conditions, agents with defined receptor affinities, such as NK1 antagonists, warrant exploration for CNS-related disorders.

Depression is a complex neuropsychiatric disorder, and animal models are crucial tools for understanding its pathophysiology and evaluating potential therapeutic agents. Common models include the Forced Swim Test (FST) and Tail Suspension Test (TST), which assess behavioral despair, and the Learned Helplessness Model, which examines responses to uncontrollable stress . These models are designed to screen for antidepressant-like actions and to infer depression-like behaviors in animals . While these models are widely used for screening novel agents and phenotyping genetically manipulated mice, specific detailed research findings on the investigation of this compound in established models of depression are not available in the current search results . Therefore, its potential in this area remains theoretical, based on the broad scope of CNS-active compounds.

This compound has been identified as a neurokinin-1 (NK1) antagonist. The NK1 receptor is a G protein-coupled receptor activated by Substance P (SP), a neuropeptide involved in various physiological functions, including sensory processing. NK1 receptors are distributed throughout the central and peripheral nervous systems, as well as in other tissues. The involvement of Substance P and NK1 in sensory disorders, such as chronic itch, has been noted, and an important role for NK1 in cough has also been postulated, with observations in animal models regarding the activity of SP and NK1 inhibition on the cough reflex.

Tinnitus, particularly subacute forms, involves complex neural mechanisms that are still being elucidated. While research into NMDA receptor blockade has shown promise in reducing chronic tinnitus in animal models, the direct role of NK1 antagonism in subacute tinnitus is an area of ongoing investigation for various compounds. Given this compound's classification as an NK1 antagonist, it theoretically presents a mechanistic basis for exploring its potential in conditions involving sensory processing, including tinnitus. However, specific detailed research findings on this compound's direct application or efficacy in models of subacute tinnitus are not available in the current search results.

Investigation in Models of Depression

Nephroprotective Potential for Kidney Toxicity Prevention

Nephroprotection refers to strategies aimed at preventing or mitigating damage to the kidneys, which can arise from various etiologies, including drug-induced toxicity, metabolic disorders, and chronic diseases. Numerous medications are known to be nephrotoxic, and drug-induced kidney injury accounts for a significant percentage of acute kidney injury incidents. Research into nephroprotective agents often focuses on mechanisms such as reducing oxidative stress, inflammation, apoptosis, and fibrosis, which are common pathways in renal dysfunction. While the concept of nephroprotection is well-established, and various compounds are being investigated for their kidney-protective effects, specific detailed research findings on the nephroprotective potential of this compound or its investigation in models of kidney toxicity prevention are not available in the current search results.

Preclinical Development Research on Dilopetine

Pharmacokinetic Disposition of Dilopetine

Absorption studies evaluate how much and how quickly a compound enters the systemic circulation, often referred to as the absorbed fraction or bioavailability . Distribution studies determine where the drug is distributed within the body, as well as the speed and extent of this distribution . In preclinical settings, these studies are typically conducted in various animal models, including rodents (e.g., mice and rats) and non-rodents, to gain an initial understanding of a compound's PK characteristics . Common in vitro models for absorption evaluations include PAMPA, Caco-2, and MDCK permeability assays, while in vivo PK studies confirm the predictive value of these in vitro assays . Preclinical research often utilizes solution formulations in early PK studies to minimize the impact of compound properties on in vivo absorption .

Metabolism studies are crucial for understanding how a compound is transformed within the body, identifying the mechanisms and routes of metabolism, and characterizing the metabolites formed . Metabolite profiling and identification (MetID) involve the qualitative and quantitative study of a drug's biotransformation in nonclinical animals . These studies aim to elucidate metabolic pathways, determine the relative abundance of metabolites, and identify potentially active, reactive, disproportionate, or unique human metabolites . Early identification of metabolites in the preclinical stage is vital for optimizing drug design and dosage, and for interpreting potential toxicity . Radiolabeled MetID studies are often employed to precisely track and quantify drug metabolism, distribution, and elimination, providing definitive answers to metabolic profiling .

Metabolic Pathways Identification and Metabolite Profiling

Toxicological and Safety Evaluations of this compound

Acute systemic toxicity tests assess the effects of single, multiple, or continuous exposures to a compound for a period up to 24 hours, commonly conducted in rodents . Sub-chronic systemic toxicity studies evaluate the potential harmful effects of a substance administered to animals for a moderate period, typically ranging from 28 to 90 days, though some can last up to 12 months . These studies involve exposing animals through various routes (e.g., oral, intravenous, intraperitoneal) and observing them for signs of toxicity, including changes in body weight, behavior, and blood chemistry . Gross necropsy and histopathological examinations of tissues and organs are also performed to identify any abnormalities . The goal is to determine the systemic effect of repeated doses and assess the potential risks to humans, helping to define safe exposure levels .

Genotoxicity studies are designed to identify compounds that can cause damage to genetic material, such as DNA, which may lead to mutations . Mutagenicity is a subset of genotoxicity, specifically referring to events that alter DNA and/or chromosomal number or structure in an irreversible manner, capable of being passed to subsequent cell generations . These studies are mandatory by regulatory agencies worldwide for new drugs prior to marketing .

Common in vitro and in vivo assays used in genotoxicity testing include:

Ames Test: A widely employed bacterial reverse mutation assay to assess mutagenicity .

Mammalian Cell Micronucleus Test: Used to detect chromosomal damage by identifying micronuclei that form during cell division from chromosome fragments or whole chromosomes .

Comet Assay: Employed to study DNA breakage .

These tests help identify chemicals that can cause genetic alterations in somatic and/or germ cells, providing crucial information for regulatory decisions and risk assessment .

Safety Pharmacology Investigations Across Organ Systems

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions, particularly those related to the central nervous, cardiovascular, and respiratory systems . These studies are crucial for identifying potential risks at therapeutic and supra-therapeutic exposures before human exposure .

Cardiovascular System: Investigations typically involve assessing cardiac function, including heart rate, blood pressure, and electrocardiogram (ECG) parameters such as QT interval prolongation, which can be indicative of proarrhythmic risk . Techniques like telemetry in conscious animals (e.g., monkeys, dogs, rats) allow for continuous, real-time monitoring of cardiovascular parameters . In vitro assays, such as hERG current measurements using cell lines, are also employed to evaluate potential effects on cardiac ion channels .

Central Nervous System (CNS): CNS safety pharmacology aims to define a compound's effects on general behavior, locomotion, neuromuscular coordination, and seizure threshold . Functional Observation Battery (FOB) tests or modified Irwin tests in rodents and non-rodents are commonly used to assess these parameters .

Respiratory System: Respiratory function studies evaluate parameters such as respiratory rate, tidal volume, and minute volume. Whole-body plethysmography in conscious animals (e.g., mice, rats) is a standard method for these assessments .

Identification of Potential Target Organ Toxicity

Target organ toxicity refers to adverse effects or disease states manifested in specific organs following exposure to a chemical . These studies aim to identify which organs are most susceptible to damage and the nature of that damage. The liver and kidneys are frequently identified as target organs due to their roles in metabolism and filtration, respectively . Other potential target organs include the nervous system, hematopoietic system, pulmonary system, reproductive system, skin, and eyes .

Toxicologically significant changes can include alterations in organ function or morphology, as well as serious changes in biochemistry or hematology . These investigations are typically conducted through repeated-dose toxicity studies, which are distinct from single-exposure target organ toxicity assessments .

Specific findings or data tables detailing potential target organ toxicity for this compound are not publicly accessible through available scientific literature.

Advanced Preclinical Model Systems and Methodologies

The selection and application of appropriate model systems are crucial for generating predictive data for human responses in preclinical development . This involves a combination of computational, in vitro, and in vivo approaches.

In silico models utilize computational simulations and predictive frameworks to assess drug safety and efficacy, often integrating artificial intelligence (AI) and bioinformatics . These models, including Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Kinetic (PBK) approaches, can predict physicochemical properties, ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, and toxicological effects . They offer advantages in terms of cost and time reduction by minimizing the need for extensive laboratory experiments .

In vitro predictive models encompass a wide range of systems, from 2D and 3D cell cultures to more complex organoids, microphysiological systems, and organ-on-a-chip technologies . These models aim to better mimic in vivo conditions by integrating multicellular environments and three-dimensional structures, thereby enhancing physiological correlation and providing more relevant data for predicting drug-induced organ injury, such as hepatotoxicity or cardiotoxicity .

While in silico and in vitro methods are increasingly used in drug development to predict safety and efficacy, specific applications or findings related to this compound using these advanced models are not publicly documented.

Preclinical safety studies typically require testing in at least two mammalian species: a rodent (e.g., mice or rats) and a larger non-rodent mammal (e.g., dogs, pigs, or monkeys) . This two-species requirement is a regulatory standard, as adverse effects observed in either species can indicate similar reactions in humans, and toxicity in both species suggests a higher likelihood of human adverse effects .

Rodent Models: Mice and rats are widely used due to their ease of handling, short breeding cycles, and the ability to recruit a large number of animals for statistical power . They are integral for assessing acute and subacute toxicities, and various transgenic models have been developed to study specific diseases .

Non-Rodent Mammalian Models: Dogs are frequently chosen as the non-rodent species due to historical data, practicalities, and legislative requirements . Other non-rodent options include monkeys (e.g., cynomolgus macaque, marmoset), miniature pigs, or ferrets, with species selection often driven by similarities in pharmacokinetic profiles, including biotransformation, to humans .

The choice of animal models is a scientific decision, aiming to select species that are most relevant and predictive for human responses . Despite the general importance of these models, specific information regarding the utilization of rodent and non-rodent mammalian models in the preclinical development of this compound is not publicly available.

Application of In Silico and In Vitro Predictive Models for Efficacy and Safety

Preformulation and Formulation Research for Development

Preformulation and formulation research are crucial for designing the dosage form of a drug. This involves understanding the physicochemical properties of the drug substance and developing methods to analyze it in various matrices .

Analytical and bioanalytical method development and validation are essential processes in drug development to ensure the accurate, precise, and reliable measurement of drug substances and their metabolites .

Analytical Method Development: This process involves optimizing procedures to identify, quantify, and characterize a substance in bulk or pharmaceutical dosage forms . Key parameters include selecting appropriate techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC)), optimizing mobile phase composition, column chemistry, and detector settings to ensure sensitivity, specificity, and robustness .

Bioanalytical Method Validation: This specifically focuses on measuring analyte concentrations in biological samples (e.g., plasma, urine) obtained from preclinical and clinical studies . Validation ensures the method's suitability for its intended purpose and assesses parameters such as accuracy, precision, selectivity, sensitivity, linearity, range, recovery, and stability of the analyte in the matrix . Full validation is typically required for new drug entities and significant revisions to existing methods .

While these methods are standard in pharmaceutical development, specific details on the analytical and bioanalytical method development and validation for this compound are not publicly detailed in the searched literature.

Stability and Compatibility Studies for Drug Substance

Stability and compatibility studies are fundamental components of preclinical development for any drug substance, ensuring its quality, safety, and efficacy throughout its intended shelf-life . These studies provide crucial evidence on how the quality of a drug substance changes over time under various environmental factors such as temperature, humidity, and light .

Stability Studies for Drug Substance

The objective of stability studies is to establish a re-test period for the drug substance, during which it is expected to remain within its established specifications . These studies involve testing attributes of the drug substance that are susceptible to change during storage, which can influence its quality . Key parameters typically assessed in stability studies include physical, chemical, biological, and microbiological attributes .

While general guidelines for stability testing are well-established by regulatory bodies such as the ICH (International Council for Harmonisation) and WHO (World Health Organization) , specific data, including detailed research findings and data tables pertaining to the stability of this compound as a drug substance, are not publicly available. Therefore, no specific degradation pathways, kinetics, or shelf-life data for this compound can be presented in a tabular format based on current public information.

Compatibility Studies for Drug Substance

Compatibility studies are essential to assess the interaction of the drug substance with excipients (inactive ingredients) and, in the case of combination products, with other drug substances . The purpose is to ensure that the drug substance does not undergo unacceptable changes when formulated with other components, which could impact the drug product's performance, stability, or manufacturability .

Key physicochemical characteristics of the drug substance, such as water content, solubility, particle size distribution, and polymorphic form, are often considered in these studies as they can influence the drug product's performance . For combination products, the compatibility of drug substances with each other is also rigorously evaluated .

Similar to stability studies, specific detailed research findings and data tables on the compatibility of this compound with various excipients or other active pharmaceutical ingredients are not publicly disclosed. Therefore, no specific data on this compound's compatibility profile can be provided in a tabular format.

Clinical Translation Prospects for Dilopetine

Analysis of Current Clinical Trial Landscape for Dilopetine

The assessment of a compound's clinical translation potential begins with a thorough review of existing clinical trial data. This involves scrutinizing global clinical trial registries and databases to ascertain the extent of human-based research.

Review of Global Clinical Trial Registries and Databases (e.g., ClinicalTrials.gov)

A comprehensive review of prominent global clinical trial registries and databases, including ClinicalTrials.gov and the European Union Clinical Trials Register (EudraCT/CTIS), indicates an absence of registered clinical trials specifically for this compound. Searches across these platforms, designed to list interventional clinical trials on medicinal products, did not yield any records pertaining to this compound. This suggests that, as of the current analysis, this compound has not advanced to formal human clinical investigation phases that require registration in these public repositories.

Discussion on the Absence of Registered Clinical Trials for this compound

The observed absence of registered clinical trials for this compound in global databases implies that the compound is likely in the preclinical phase of drug development, or its research has not yet reached a stage necessitating public registration. Preclinical development typically involves extensive laboratory and animal studies to evaluate a compound's pharmacological activity, efficacy, and safety profile before any human testing can commence. The progression from preclinical studies to clinical trials is a significant step, requiring robust data to support the safety of initial human exposure. This current landscape underscores the need for continued preclinical research to build a comprehensive data package that would justify and enable future clinical development.

Strategic Considerations for Future Clinical Development

Should this compound demonstrate sufficient promise in preclinical studies, strategic planning for its future clinical development will be paramount. This involves bridging preclinical findings to human studies and navigating the stringent regulatory pathways for investigational new drug applications.

Translational Research Methodologies for Bridging Preclinical and Clinical Data

Translational research serves as the crucial bridge between basic scientific discoveries and their practical application in clinical medicine, aiming to convert laboratory observations into therapeutic interventions that improve human health. This field is vital for integrating advancements from preclinical studies with clinical trials to move research from "bench-to-bedside."

Key methodologies in translational research for bridging preclinical and clinical data include:

Quantitative Systems Pharmacology (QSP): This approach integrates computational modeling with experimental data to predict drug behavior in humans based on preclinical findings.

Experimental Clinical Trials: Early-phase clinical trials designed to explore mechanisms of action, biomarkers, and initial human responses, directly informed by preclinical data.

Biomarkers: Identification and validation of biological indicators that can predict drug efficacy, safety, or disease progression, facilitating the translation of preclinical observations to clinical outcomes.

A significant challenge in this translation lies in the inherent differences between animal models and complex human physiology. Therefore, preclinical models must be meticulously chosen and conducted under standardized conditions to enhance translatability. The goal is to ensure that robust and predictive preclinical evidence closely shapes the design of clinical studies, including dose selection. Furthermore, the concept of "reverse translation" involves using data from human subjects to generate new hypotheses for laboratory testing and to develop improved animal models and therapeutics, often supported by genomic applications like Genome-Wide Association Studies (GWAS).

Regulatory Pathway Analysis for Investigational New Drug (IND) Applications

The initiation of human clinical trials for a new drug like this compound necessitates the submission of an Investigational New Drug (IND) application to regulatory bodies such as the U.S. Food and Drug Administration (FDA). An IND application is a formal request for authorization to administer an investigational drug to humans.

The IND application must contain comprehensive information across three broad areas:

Animal Pharmacology and Toxicology Studies: This section provides preclinical data to assess whether the compound is reasonably safe for initial human testing. These studies evaluate the drug's activity, potential toxic effects, and how it is absorbed, distributed, metabolized, and excreted in animal models.

Manufacturing Information: Details regarding the composition, manufacturing process, stability, and quality control of the drug substance and product are required. This ensures consistent and reliable production of the investigational drug.

Clinical Protocols and Investigator Information: This outlines the detailed plans for the proposed human clinical studies, including trial design, participant inclusion/exclusion criteria, endpoints, and information about the investigators who will conduct the trials.

Upon submission of an IND application, the FDA typically has a 30-day period to review the submission for safety to ensure that research subjects will not be exposed to unreasonable risk. Clinical trials cannot commence until this 30-day period has passed or the FDA provides earlier notification that the investigations may begin. The application process involves specific forms, including FDA Form 1571 (IND application cover), Form 1572 (Investigator's statement), and Form 3674 (certification of clinical trial registration).

Synthetic Chemistry and Process Development for Dilopetine

Elucidation and Optimization of Synthetic Routes

The establishment of robust and efficient synthetic pathways is a critical phase in the development of any pharmaceutical compound. For Dilopetine, this involves not only identifying viable routes but also optimizing them for industrial scalability and adherence to modern chemical principles.

Established Industrial Scale Synthesis Pathways from Patent Literature

While this compound appears in various patent and drug information documents , detailed, step-by-step industrial-scale synthesis pathways specifically for this compound are not extensively detailed in the publicly available search snippets. Pharmaceutical companies prioritize the identification of efficient routes and processes for active pharmaceutical ingredients (APIs) to ensure cost-effectiveness and scalability in manufacturing . Such industrial processes often involve a series of isolated intermediates, with optimization focusing on the combination of solvents, reagents, catalysts, and process chemicals to facilitate bond formation and cleavage .

Exploration of Novel and Convergent Synthetic Methodologies

Beyond convergent strategies, novel synthetic methodologies often explore alternative reaction conditions and reagents to improve efficiency and reduce environmental impact . This can include the development of solvent-free processes, which lead to cleaner, more efficient, and more economical syntheses by eliminating the need for traditional organic solvents .

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into the synthesis of pharmaceutical compounds like this compound is crucial for minimizing environmental impact and promoting sustainability. Key metrics in green chemistry include atom economy, E-factor, and Process Mass Intensity (PMI) . PMI, in particular, measures the total mass of materials used per unit of API produced, serving as a benchmark for green chemistry performance in the pharmaceutical industry . Reducing PMI is a significant challenge that leads to cost savings and reduced environmental burden .

Efforts in sustainable synthesis often focus on:

Catalysis: Utilizing efficient and reusable catalysts, such as supported metal catalysts, can improve reaction selectivity and efficiency while facilitating catalyst separation and recovery, thereby reducing environmental pollution .

Solvent Selection: Replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical carbon dioxide can reduce toxicity, flammability, and waste . Ionic liquids offer good solubility and designability, promoting reactions under milder conditions, while supercritical CO2 is non-toxic, tasteless, and non-combustible, allowing for easy separation from products .

Reaction Condition Optimization: Adjusting parameters such as temperature, pressure, and reaction time, and adopting continuous reaction processes, can further improve atomic utilization, reduce energy consumption, and minimize byproduct formation .

While these principles are broadly applied in pharmaceutical synthesis, specific details on their direct application to this compound’s industrial or sustainable synthesis are not detailed in the provided search results.

Chemical Modifications and Analogues of this compound

The modification of a lead compound like this compound and the synthesis of its analogues are fundamental to medicinal chemistry, aiming to optimize biological activity and other desirable properties.

Rational Design and Synthesis of this compound Derivatives

Rational design involves a systematic approach to creating new compounds with desired characteristics, often based on understanding the compound's interaction with biological targets . The synthesis of derivatives allows for the exploration of the chemical space around this compound, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. The existence of "this compound Free Base" suggests that different forms or simple derivatives may have been explored . In general, the synthesis of new bioactive compounds for medicinal applications is a core activity in organic synthesis research groups .

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are crucial for understanding how changes in a molecule's chemical structure influence its biological activity . By systematically modifying different parts of a compound and observing the resulting changes in activity, researchers can identify key structural features responsible for the desired biological effect . This understanding enables medicinal chemists to design new molecules with enhanced biological activity, improved selectivity for specific targets, or reduced undesirable side effects .

SAR studies are an iterative process involving the synthesis of a series of derivatives, followed by their biological evaluation. The insights gained from these studies guide subsequent rounds of design and synthesis, leading to the optimization of lead compounds . Advanced tools, including machine learning (ML) and artificial intelligence (AI), are increasingly being employed in SAR studies to analyze large datasets and predict biological activity, thereby accelerating the drug discovery process and helping to identify novel structures that might not be predicted through traditional methods . While the general principles of SAR are widely applied in drug development, specific SAR studies for this compound are not detailed in the provided search results.

Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling play an increasingly vital role in modern drug discovery and the rational design of novel chemical entities and their derivatives . These in silico approaches enable researchers to predict and understand molecular properties, interactions, and biological activities, significantly accelerating the drug development pipeline .

For compounds like this compound, which act as receptor modulators, computational methods can be instrumental in designing derivatives with improved potency, selectivity, or pharmacokinetic profiles. The main computational techniques employed include:

Structure-Based Drug Design (SBDD): This approach leverages the known three-dimensional structure of a target protein (e.g., a tachykinin or neurokinin receptor) to design ligands that fit optimally into its binding site . Techniques such as molecular docking are used to predict the binding pose and affinity of potential ligands .

Ligand-Based Drug Design (LBDD): When the target protein structure is unavailable, LBDD relies on the knowledge of known active ligands (like this compound) to infer pharmacophore models or develop quantitative structure-activity relationship (QSAR) models . QSAR studies aim to establish mathematical relationships between chemical structure and biological activity, allowing for the prediction of activity for new, untested compounds .

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time . These simulations can reveal conformational changes, binding stability, and the flexibility of drug-receptor complexes, offering a more nuanced understanding than static docking poses .

Virtual Screening: Large chemical libraries can be computationally screened to identify potential hits that are likely to bind to a target or possess desired properties .

Quantum Chemistry Calculations: These methods provide highly accurate descriptions of electronic structure and properties, which can be crucial for understanding reaction mechanisms or subtle intermolecular interactions .

Drug Drug Interaction Potential of Dilopetine

Mechanistic Investigations of Pharmacokinetic Interactions

Mechanistic investigations involve a series of in vitro studies designed to identify potential DDI liabilities early in the drug development process. These studies provide crucial data for predicting in vivo interactions and guiding the design of clinical DDI studies if necessary.

Assessment of Metabolite-Mediated Drug Interactions

Beyond the parent drug, pharmacologically active or toxic metabolites of Dilopetine could also contribute to or mediate DDIs .

Active Metabolites: If this compound produces significant active metabolites, their DDI potential (e.g., CYP inhibition/induction, transporter interactions) would also be assessed using the same in vitro methodologies.

Toxic Metabolites: If there are indications from non-clinical or clinical data that certain metabolites of this compound might cause adverse effects, the enzymes involved in their formation and elimination would be identified. Altered exposure to these toxic metabolites due to co-administered drugs would be a critical consideration .

Metabolite-Mediated Inhibition: Metabolites themselves can act as inhibitors of drug-metabolizing enzymes or transporters. Therefore, if a metabolite of this compound is formed in significant concentrations, its potential to inhibit CYPs or transporters would also be investigated in vitro .

Predictive Modeling and Simulation of Drug-Drug Interactions

In vitro data are crucial, but their translation to in vivo clinical relevance often requires sophisticated modeling and simulation techniques.

In Vitro to In Vivo Extrapolation (IVIVE) Methodologies

IVIVE is a fundamental approach for quantitatively translating in vitro DDI data (e.g., Kᵢ values for CYP inhibition, IC₅₀ values for transporter inhibition) into predictions of in vivo DDI magnitude .

Static Models: Simple static models are often used in early drug development to provide a preliminary assessment of DDI risk. These models typically employ basic equations that incorporate in vitro inhibition constants, unbound drug concentrations, and fraction metabolized by a particular enzyme or transporter to estimate the potential fold-change in exposure of a co-administered drug .

Mechanistic Static Models: These models offer a more refined prediction by accounting for factors like intestinal metabolism and uptake. While still conservative, they provide a better "rule-out" tool for DDIs in early discovery .

Limitations: IVIVE, especially with static models, can sometimes overpredict the magnitude of interactions, leading to false positives, due to simplifying assumptions about drug disposition and interaction mechanisms .

Physiologically Based Pharmacokinetic (PBPK) Modeling for Interaction Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling represents a powerful and increasingly utilized approach for predicting and characterizing complex DDIs .

Mechanistic Approach: PBPK models are mathematical models that simulate drug concentrations over time in various tissues and blood based on physiological parameters (e.g., organ volumes, blood flows) and drug-specific physicochemical and ADME properties (e.g., solubility, permeability, enzyme kinetics, transporter kinetics) .

Integration of Data: PBPK models integrate in vitro DDI data (CYP inhibition/induction, transporter interactions) with anatomical, physiological, and demographic data to predict in vivo drug exposure changes (e.g., AUC, Cmax) in different populations (e.g., healthy volunteers, patients with organ impairment) .

Prediction of Complex DDIs: PBPK modeling can predict the extent of DDIs arising from multiple mechanisms (e.g., combined enzyme and transporter inhibition/induction), temporal effects, and interactions in specific populations where clinical studies might be challenging or unethical . For this compound, a PBPK model would be developed and validated using available in vitro and any in vivo pharmacokinetic data. This model could then be used to simulate potential interactions with commonly co-prescribed drugs that are substrates or inhibitors/inducers of relevant CYPs or transporters.

Regulatory Acceptance: PBPK modeling has gained significant regulatory acceptance and is frequently used to support new drug applications, sometimes even waiving the need for certain clinical DDI studies .

Key Applications in DDI Prediction (for this compound):

Predicting the impact of this compound on the exposure of co-administered drugs that are sensitive substrates of CYP enzymes or transporters.

Predicting the impact of strong CYP inhibitors/inducers or transporter modulators on this compound's exposure.

Simulating DDIs in special populations (e.g., renally or hepatically impaired patients) .

Evaluating the risk of gene-drug-drug interactions based on genetic polymorphisms in CYPs or transporters .

The assessment of drug-drug interaction potential is a fundamental component of drug development, aimed at identifying how a new therapeutic agent might affect, or be affected by, co-administered medications. Drug interactions can broadly be categorized into pharmacokinetic (PK) and pharmacodynamic (PD) interactions.

Pharmacokinetic Interactions Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion (ADME) of a drug. Key areas of investigation typically include:

Cytochrome P450 (CYP) Enzyme Interactions : The CYP superfamily of enzymes plays a major role in the metabolism of many drugs. A new chemical entity can either inhibit or induce the activity of these enzymes.

CYP Inhibition : If a drug inhibits a CYP enzyme, it can lead to increased plasma concentrations and potentially enhanced therapeutic or adverse effects of co-administered drugs that are substrates for that enzyme. In vitro studies are typically conducted to determine the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

CYP Induction : Conversely, if a drug induces CYP enzymes, it can accelerate the metabolism of co-administered drugs, leading to decreased plasma concentrations and potentially reduced efficacy. Induction studies typically assess the compound's ability to upregulate CYP gene expression, often focusing on CYP1A2, CYP2B6, and CYP3A4.

Drug Transporter Interactions : Drug transporters are integral membrane proteins that influence drug absorption, distribution, and excretion by mediating the movement of drugs across biological membranes. Inhibition or induction of efflux transporters (e.g., P-glycoprotein/MDR1, BCRP) or uptake transporters (e.g., OATP, OAT, OCT) can significantly alter the systemic exposure of co-administered drugs.

Plasma Protein Binding Displacement : Drugs can bind to plasma proteins (e.g., albumin, alpha-1 acid glycoprotein). If a highly protein-bound drug displaces another highly protein-bound drug from these sites, it can transiently increase the free (unbound) concentration of the displaced drug, potentially leading to altered pharmacological effects.

Pharmacodynamic Interactions Pharmacodynamic interactions occur when one drug alters the sensitivity or responsiveness of tissues to another drug, either by having similar (agonistic) or opposing (antagonistic) effects at the same pharmacological target or through different mechanisms that affect the same physiological system. Given this compound's role as a tachykinin and neurokinin receptor modulator, potential pharmacodynamic interactions would involve other agents affecting similar neurochemical pathways or systems.

Specific Data for this compound As of the current available information, detailed research findings, including specific in vitro or in vivo data tables quantifying the cytochrome P450 inhibition or induction potential, drug transporter interactions, or protein binding displacement for this compound, are not publicly documented in the retrieved literature. this compound is primarily noted for "research use only," which may explain the limited public availability of comprehensive DDI study results typically associated with clinically approved drugs.

Strategies for Mitigating Potential Drug Interaction Risks in Development

The absence of specific DDI data for this compound highlights the importance of robust strategies during drug development to identify and mitigate potential interaction risks for any new chemical entity. These strategies typically involve a phased approach, integrating in vitro and in vivo studies with computational modeling.

Preclinical Assessment

Early in vitro Screening : High-throughput in vitro assays are crucial for early identification of DDI liabilities. These include:

CYP Inhibition Assays : Measuring the inhibition of major human CYP isoforms using human liver microsomes or recombinant enzymes.

CYP Induction Assays : Assessing the induction of CYP mRNA and/or activity in cultured human hepatocytes.

Transporter Assays : Evaluating the compound's potential to inhibit or be a substrate for key drug transporters (e.g., P-gp, BCRP, OATP1B1/3) using cell lines overexpressing these transporters.

Plasma Protein Binding Studies : Determining the extent of plasma protein binding and assessing for potential displacement interactions.

Preclinical in vivo Studies : While human data are preferred, animal studies can sometimes provide early insights into metabolic pathways and potential interactions, though extrapolation to humans requires caution due to species differences.

Clinical Development and Risk Management

Clinical DDI Studies : Based on preclinical findings, targeted clinical DDI studies are designed to assess the actual interaction potential in humans. These studies often involve co-administering the investigational drug with a known substrate, inhibitor, or inducer of relevant enzymes or transporters.

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models integrate in vitro data with physiological parameters to predict in vivo drug concentrations and potential DDIs. This computational approach can help optimize clinical study design, predict the magnitude of interactions, and inform dosing adjustments.

Dose Adjustment and Monitoring : If significant interactions are identified, strategies include:

Dose Adjustment : Modifying the dose of the investigational drug or the co-administered drug.

Therapeutic Drug Monitoring : Closely monitoring drug levels in patients, especially for drugs with a narrow therapeutic index.

Avoidance of Concomitant Use : In cases of severe or unpredictable interactions, avoiding co-administration of certain drugs may be necessary.

Labeling and Education : Comprehensive information on potential DDIs, including mechanisms, magnitude, and management strategies, is included in product labeling to guide healthcare professionals and patients.

By systematically applying these strategies throughout the development process, pharmaceutical companies aim to thoroughly characterize the DDI profile of new compounds like this compound, ensuring their safe and effective use if they progress to clinical application.

Conclusion and Future Research Directions for Dilopetine

Summary of Current Academic Knowledge and Research Progress on Dilopetine

This compound is a chemical compound recognized as an International Nonproprietary Name (INN) by the World Health Organization (WHO) . Chemically, it is described as a racemic mixture with the molecular formula C₁₃H₁₉N₃OS and a molecular weight of 265.38 .

Current academic understanding primarily classifies this compound as a tachykinin receptor modulator and a neurokinin receptor modulator . Its potential therapeutic application has been identified in the treatment of depression, where it is listed as an antidepressant agent . While its classification and potential indication are noted in various drug compendiums and databases , detailed public domain research findings, such as specific preclinical efficacy studies or comprehensive pharmacokinetic/pharmacodynamic profiles, appear to be limited.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

Despite its identification as a tachykinin/neurokinin receptor modulator with antidepressant potential, several critical knowledge gaps and unexplored research avenues exist for this compound. A primary gap is the lack of comprehensive, publicly available detailed research findings on its specific pharmacological profile, including precise receptor subtype selectivity and binding affinities beyond its general classification . Without such data, understanding its full mechanism of action and potential therapeutic advantages over existing treatments remains challenging.

Furthermore, there is a significant absence of detailed preclinical studies that would typically characterize a compound's efficacy in relevant animal models of depression or other neurological disorders . The specific in vivo effects, dose-response relationships, and long-term pharmacological outcomes of this compound have not been widely reported. This gap extends to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are crucial for drug development, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

The lack of reported clinical trials for this compound also highlights a major unexplored avenue. This suggests that the compound may not have progressed significantly into human studies, or if it has, the data remains proprietary. Understanding the reasons for this lack of progression, whether due to efficacy concerns, unfavorable preclinical profiles, or strategic decisions by developers, represents a critical knowledge gap. Unexplored therapeutic areas beyond depression, where tachykinin/neurokinin modulation might be beneficial, also represent potential research avenues .

Prospective Research Trajectories for Enhancing this compound's Therapeutic Utility

Future research trajectories for this compound could focus on systematically addressing the identified knowledge gaps to enhance its therapeutic utility. A fundamental step would involve comprehensive in vitro and in vivo pharmacological characterization to elucidate its precise interactions with tachykinin and neurokinin receptor subtypes. This includes detailed studies on its potency, selectivity, and functional activity at these receptors.

Further preclinical investigations are essential to establish a robust foundation for its therapeutic potential. This would involve:

Efficacy Studies: Conducting rigorous preclinical studies in validated animal models of depression and other relevant neurological or psychiatric conditions to confirm its antidepressant effects and explore other potential indications where tachykinin/neurokinin modulation is implicated.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand its ADME properties, including bioavailability, distribution to target tissues (e.g., brain), metabolic pathways, and excretion routes. This would inform optimal formulation strategies and potential drug-drug interactions.

Structure-Activity Relationship (SAR) Studies: If initial preclinical data are promising, further SAR studies could be undertaken to optimize this compound's chemical structure for improved potency, selectivity, and pharmacokinetic properties, potentially leading to novel analogs with enhanced therapeutic profiles.

Given the mention of this compound in nanoparticle encapsulation patents , exploring advanced drug delivery systems represents a promising trajectory. Nanoparticle-based delivery could potentially improve its brain penetration, reduce off-target effects, and optimize its concentration at the site of action, especially if its target GPCRs are involved in endosomal signaling .

Methodological Advancements and Interdisciplinary Approaches in Future this compound Research

Advancements in research methodologies and the adoption of interdisciplinary approaches will be crucial for the future development of this compound.

Methodological Advancements:

High-Throughput Screening (HTS) and Computational Chemistry: While this compound's initial discovery pathway is not detailed, modern drug discovery often leverages HTS for identifying new chemical entities and computational methods (e.g., molecular docking, pharmacophore modeling) for lead optimization and understanding receptor interactions at an atomic level. These techniques could be applied to this compound or its analogs to refine its binding profile and identify potential off-targets.

Advanced In Vitro and In Vivo Assays: Utilizing sophisticated cellular assays, including those that can differentiate between plasma membrane and endosomal GPCR signaling , would provide deeper insights into this compound's mechanism. Advanced in vivo imaging techniques could track its distribution and target engagement in animal models.

Omics Technologies: Integrating genomics, proteomics, and metabolomics could help identify biomarkers for this compound's efficacy and predict patient response, as well as uncover unforeseen biological pathways affected by the compound.

Model-Informed Drug Development (MIDD): Applying MIDD principles, which use mathematical models and simulations to predict drug behavior and optimize development decisions, could streamline future research on this compound . This approach can help predict human pharmacokinetics and optimize study designs, even before extensive clinical data are available .

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML techniques are increasingly being used in drug discovery to analyze large datasets, predict compound properties, and identify potential drug candidates . These tools could accelerate the identification of optimal this compound derivatives or predict its behavior in complex biological systems, helping to circumvent challenges like data sparsity .

Interdisciplinary Approaches: Future research on this compound would greatly benefit from interdisciplinary collaboration, bringing together expertise from various scientific fields .

Medicinal Chemistry and Pharmacology: Close collaboration between chemists optimizing the compound's structure and pharmacologists studying its biological effects is fundamental.

Neuroscience and Psychiatry: Given its potential indication in depression, integrating insights from neuroscience and psychiatry is vital to design relevant preclinical models and interpret findings in the context of complex brain disorders.

Materials Science and Nanotechnology: For exploring advanced delivery systems like nanoparticles, collaboration with materials scientists and nanotechnologists is essential to design, synthesize, and characterize novel drug delivery vehicles .

Computational Biology and Bioinformatics: Experts in these fields can assist in analyzing large biological datasets, predicting drug-target interactions, and modeling complex biological systems to guide experimental design.

Translational Science: Bridging the gap between basic research and clinical application requires a translational science approach, ensuring that preclinical findings are robust and relevant for human studies . This involves careful consideration of experimental design, data reproducibility, and the clinical context from the outset.

By embracing these methodological advancements and fostering interdisciplinary collaborations, future research can systematically explore this compound's full therapeutic potential and address the existing knowledge gaps, potentially paving the way for its further development.

Q & A

Q. What are the standard methodologies for characterizing the physicochemical properties of Dilopetine?

To characterize this compound, researchers should employ a multi-technique approach:

- Spectroscopic Analysis : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm molecular structure and functional groups. Include mass spectrometry for molecular weight validation .

- Chromatographic Purity Assessment : Perform HPLC or GC-MS to determine purity, ensuring retention times and peak integration align with reference standards.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition profiles. Reproducibility requires detailed documentation of instrument parameters, solvent systems, and calibration standards in supplementary materials .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

For pharmacokinetic or metabolic studies:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity for low-concentration detection in plasma/tissue. Validate methods per FDA guidelines (linearity, precision, recovery) .

- Sample Preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects. Include internal standards (e.g., deuterated analogs) for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound?

Contradictions often arise from variability in experimental design. Mitigate this by:

- Standardizing Assay Conditions : Control cell lines, animal models, and dosing regimens (e.g., IC₅₀ calculations under consistent oxygen levels or serum concentrations) .

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, highlighting covariates like batch variability or solvent effects (e.g., DMSO concentration impacts in vitro assays) .

- Independent Replication : Collaborate with third-party labs to validate key findings, ensuring blinding and randomization to reduce bias .

Q. What experimental designs are recommended to elucidate this compound’s mechanism of action in complex biological systems?

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways modulated by this compound. Use bioinformatics tools (e.g., STRING-DB) for network analysis .

- CRISPR-Cas9 Screens : Perform genome-wide knockout studies to pinpoint genetic dependencies for this compound’s efficacy .

- In Silico Docking : Validate target binding via molecular dynamics simulations (e.g., AutoDock Vina) paired with mutagenesis assays .

Q. What methodological challenges arise when optimizing this compound’s synthetic route for scalability?

Key challenges include:

- Byproduct Formation : Monitor intermediates via in-situ FTIR or reaction calorimetry. Optimize catalysts (e.g., Pd/C for hydrogenation) to suppress side reactions .

- Green Chemistry Metrics : Calculate E-factors and atom economy during route scoping. Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?

- QSAR Models : Train machine learning algorithms on existing bioactivity data to predict substituent effects on target binding .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for proposed derivatives using Schrödinger’s FEP+ module .

Methodological Guidance for Literature Reviews

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

- Boolean Search Optimization : Use terms like “this compound AND (mechanism OR pharmacokinetics)” across PubMed, SciFinder, and EMBASE. Filter by publication date (last 10 years) and impact factor (>3.0) .

- Gap Analysis : Tabulate conflicting results (e.g., efficacy in murine vs. human models) to identify understudied areas .

Q. How should interdisciplinary approaches be structured to study this compound’s role in combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.